2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid
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Overview
Description
2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid is a synthetic organic compound that features a cyclopropyl ring substituted with a fluorophenyl group and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Amino Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-fluorophenyl)acetic acid: Similar structure but lacks the cyclopropyl ring.
2-Amino-2-(4-fluorophenyl)acetic acid: Similar structure with the fluorine atom in a different position.
2-Amino-2-(3-chlorophenyl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid is unique due to the presence of both the cyclopropyl ring and the fluorophenyl group, which confer distinct steric and electronic properties. These features may result in unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H12FNO2 |
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Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-3-1-2-7(6-8)11(4-5-11)9(13)10(14)15/h1-3,6,9H,4-5,13H2,(H,14,15) |
InChI Key |
PSXIPLHDXMQXOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)F)C(C(=O)O)N |
Origin of Product |
United States |
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